Cabazitaxel-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

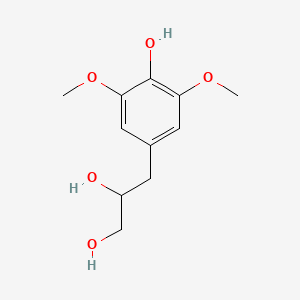

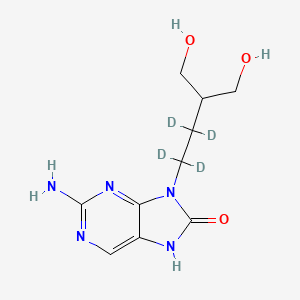

Cabazitaxel-d6 is a deuterated form of cabazitaxel, a semi-synthetic derivative of a natural taxoid. Cabazitaxel is a microtubule inhibitor and is the fourth taxane to be approved as a cancer therapy. It is primarily used in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously been treated with docetaxel .

科学的研究の応用

Cabazitaxel-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cabazitaxel.

Biology: Used in cell biology to study the effects of microtubule inhibition on cell division and apoptosis.

Medicine: Used in clinical research to develop new cancer therapies and to study drug resistance mechanisms.

Industry: Used in the pharmaceutical industry for the development and quality control of cabazitaxel formulations .

作用機序

Target of Action

Cabazitaxel-d6, also known as 1383561-29-2 (d6-labeled), is a semi-synthetic derivative of a natural taxoid . It primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to β-tubulin subunits in a 1:1 stoichiometric ratio , stabilizing microtubules and preventing their depolymerization . This stabilization disrupts the normal dynamic process required for cell function and division. As a result, cells are unable to complete mitosis, leading to cell cycle arrest at the G2/M phase and eventually, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the transition from the G2 phase to the M phase . By inhibiting microtubule dynamics, this compound prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during mitosis . This leads to cell cycle arrest and apoptosis .

Pharmacokinetics

Following a one-hour intravenous infusion, plasma concentrations of Cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively . Cabazitaxel is mainly metabolized by the cytochrome P450 (CYP) enzyme 3A45 and to a lesser extent by CYP2C8 .

Result of Action

The primary result of this compound action is the induction of cell death in tumor cells . By disrupting microtubule dynamics and causing cell cycle arrest, this compound triggers apoptosis, or programmed cell death . This leads to a reduction in tumor growth and size .

Action Environment

This compound has shown to be effective in a variety of environments, including in patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen . Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, this compound can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of efflux pumps and the permeability of the blood-brain barrier .

生化学分析

Biochemical Properties

Cabazitaxel-d6 interacts with tubulin, a protein that forms the microtubules of the cellular cytoskeleton . By binding to and stabilizing tubulin, this compound inhibits microtubule depolymerization . This results in cell cycle arrest in the G2/M phase and inhibition of tumor cell proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily through its interaction with tubulin .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and stabilizing tubulin . This prevents the depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase . The inhibition of microtubule dynamics disrupts the mitotic spindle apparatus, preventing cell division and leading to cell death .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Cabazitaxel is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and selective protection and deprotection of hydroxyl groups . The deuterated form, Cabazitaxel-d6, involves the incorporation of deuterium atoms at specific positions to enhance its pharmacokinetic properties.

Industrial Production Methods: Industrial production of cabazitaxel involves large-scale synthesis using similar synthetic routes but optimized for yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Cabazitaxel-d6 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

類似化合物との比較

Paclitaxel: Another taxane used in cancer therapy, but with a higher affinity for P-glycoprotein, leading to drug resistance.

Docetaxel: Similar to cabazitaxel but with limited ability to cross the blood-brain barrier.

Abraxane: A nanoparticle albumin-bound form of paclitaxel with improved solubility and reduced hypersensitivity reactions

Uniqueness of Cabazitaxel-d6: this compound is unique due to its deuterated form, which enhances its pharmacokinetic properties, including increased stability and reduced metabolism. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective cancer therapies .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-YHVGWTKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

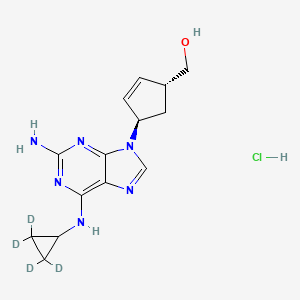

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

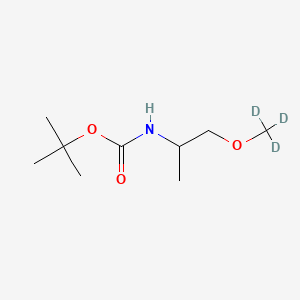

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)